1-(4-NITROBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE
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Overview
Description
1-(4-NITROBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 4-nitrobenzyl group and a 3-pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-NITROBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the 4-nitrobenzyl and 3-pyridylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide, and catalysts like potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-NITROBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Conversion of the nitro group to a carboxylic acid.
Reduction: Formation of 1-(4-aminobenzyl)-4-(3-pyridylmethyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-NITROBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(4-NITROBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific receptors or enzymes, modulating their activity. The nitro and pyridyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Aminobenzyl)-4-(3-pyridylmethyl)piperazine: Similar structure but with an amino group instead of a nitro group.
1-(4-Methylbenzyl)-4-(3-pyridylmethyl)piperazine: Similar structure but with a methyl group instead of a nitro group.
1-(4-Chlorobenzyl)-4-(3-pyridylmethyl)piperazine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: 1-(4-NITROBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE is unique due to the presence of both the nitrobenzyl and pyridylmethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the design of new drugs and materials.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-21(23)17-5-3-15(4-6-17)13-19-8-10-20(11-9-19)14-16-2-1-7-18-12-16/h1-7,12H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBJIAYXUFVGJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974330 |
Source
|
Record name | 1-[(4-Nitrophenyl)methyl]-4-[(pyridin-3-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5881-29-8 |
Source
|
Record name | 1-[(4-Nitrophenyl)methyl]-4-[(pyridin-3-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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